Vasopressin V1 Receptor Affinity Profile
In a competitive binding assay using [³H]AVP on rat testicular interstitial cells, Glumitocin demonstrated a significantly lower affinity for the AVP receptor compared to other native neurohypophysial hormones [1]. This quantitative difference is a key discriminator for studies focused on AVP receptor subtypes.
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | > 10⁻⁶ M |
| Comparator Or Baseline | Arginine Vasopressin (AVP) = 5 × 10⁻¹⁰ M; Oxytocin = 4 × 10⁻⁷ M; Mesotocin = 4 × 10⁻⁷ M; Isotocin > 10⁻⁶ M |
| Quantified Difference | > 2000-fold lower affinity than AVP; > 2.5-fold lower than oxytocin |
| Conditions | Rat testicular interstitial cells; [³H]AVP ligand; 4°C incubation |
Why This Matters
This data demonstrates that Glumitocin will not significantly engage V1 vasopressin receptors at concentrations relevant for many oxytocinergic studies, making it a valuable tool for experiments where vasopressin receptor activation is a confounding variable.
- [1] Meidan, R., & Hsueh, A. J. W. (1985). Identification and characterization of arginine vasopressin receptors in the rat testis. Endocrinology, 116(1), 416–423. View Source
